2-Aminopurine dihydrochloride
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Overview
Description
2-Aminopurine dihydrochloride is a fluorescent analog of guanosine . It can be used as a fluorescence probe for nucleic acid structure and dynamics . Incorporating 2-Aminopurine dihydrochloride into DNA quenches its fluorescence .
Synthesis Analysis
A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .
Molecular Structure Analysis
2-Aminopurine is a structural analog of guanine . It is widely used in biochemical settings .
Chemical Reactions Analysis
2-Aminopurine dihydrochloride is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .
Scientific Research Applications
Structural Studies and Stability Analyses
2-Aminopurine dihydrochloride has been actively used in structural studies, particularly as an analog in G-quadruplexes, complex structures formed by guanine-rich sequences of nucleic acids. The incorporation of analogs like 2-aminopurine in these structures is instrumental in enhancing stability and determining the folding topology of the resultant DNA and RNA oligonucleotides. Notable applications include its use in the fluorescent labeling of nucleic acids and probing the interactions and structure of DNA and RNA, offering valuable insights into nucleic acid behavior and properties (Sagi, 2014).
Drug Design and Enzyme Inhibition
2-Aminopurine derivatives play a pivotal role in medicinal chemistry, particularly in the design of enzyme inhibitors. These compounds are integral in the treatment of various diseases, such as malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The design of purine-utilizing enzyme inhibitors, which are essential in controlling the biological actions of purines and pyrimidines, often involves the structural mimicking of existing compounds. 2-Aminopurine derivatives, due to their structural similarity and ability to incorporate small structural changes, are vital in the development of new, effective enzyme inhibitors with reduced adverse effects (Chauhan & Kumar, 2015).
Analysis of Environmental and Health Impacts
Studies on 2-aminopurine derivatives also extend to the environmental and health impact assessment, particularly concerning herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The scientometric analysis of studies on the toxicity and mutagenicity of such herbicides helps in understanding their environmental fate, behavior, and potential impacts on human and ecosystem health. It assists in identifying trends, gaps, and future directions in research, ensuring a more comprehensive understanding of the implications of these compounds in real-world scenarios (Zuanazzi et al., 2020).
Safety And Hazards
Future Directions
2-Aminopurine (2AP), a fluorescent nucleobase analogue, can be substituted in strategic positions of DNA or RNA molecules to act as a site-specific probe to monitor folding and folding dynamics of nucleic acids . This leads to a straightforward method, using SHAPE probing with benzoyl cyanide, to select appropriate nucleotide sites for 2AP substitution .
properties
IUPAC Name |
7H-purin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 |
Source
|
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopurine dihydrochloride | |
CAS RN |
76124-64-6 |
Source
|
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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